(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 96304-72-2
VCID: VC8428946
InChI: InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Molecular Formula: C20H27ClN2O3
Molecular Weight: 378.9 g/mol

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride

CAS No.: 96304-72-2

Cat. No.: VC8428946

Molecular Formula: C20H27ClN2O3

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride - 96304-72-2

Specification

CAS No. 96304-72-2
Molecular Formula C20H27ClN2O3
Molecular Weight 378.9 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1
Standard InChI Key SGVZDMWHXVXUBY-HZQSTTLBSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride, reflecting its stereochemical configuration and functional groups . Its molecular formula is C₂₀H₂₇ClN₂O₃, with a molecular weight of 378.9 g/mol . The structure integrates three key moieties:

  • A 1-azabicyclo[2.2.2]octane (quinuclidine) core with specific stereocenters at positions 2S, 4S, and 5R.

  • A 6-methoxyquinolin-4-yl group attached via a methanol bridge.

  • A hydrochloride salt and hydrate form .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₂₀H₂₇ClN₂O₃PubChem
Molecular Weight378.9 g/molPubChem
CAS Registry Number145568-19-0PubChem
ChEMBL IDCHEMBL580353PubChem

Stereochemical Configuration

The compound exhibits four stereocenters:

  • R configuration at the methanol-attached carbon.

  • 2S, 4S, 5R configurations in the quinuclidine ring .
    This stereochemical arrangement is critical for its potential biological activity, as minor changes in configuration can alter receptor binding affinity .

3D Conformational Analysis

The 3D structure (PubChem CID 16058307) reveals:

  • A planar quinoline ring facilitating π-π interactions.

  • The quinuclidine moiety adopts a chair-like conformation, stabilizing the molecule via intramolecular hydrogen bonding .

  • The ethenyl group at position 5 introduces steric bulk, potentially influencing solubility and membrane permeability .

Synthesis and Derivative Relationships

Parent Compound: Epiquinine

This compound is a derivative of epiquinine (CID 10448938), differing in the stereochemistry of the methanol group . Epiquinine itself is a diastereomer of quinine, a well-known antimalarial alkaloid .

Table 2: Related Compounds and Modifications

Compound NameKey DifferenceBiological Activity
Epiquinine (CID 10448938)(S)-configuration at methanolAntimalarial
GNF-Pf-5561 (CID 8547)Absence of hydrateAntiparasitic screening

Physicochemical Properties

Solubility and Stability

  • Hydrochloride Salt: Enhances aqueous solubility, making it suitable for intravenous formulations .

  • Hygroscopicity: The hydrate form may require desiccation during storage to prevent decomposition .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N quinoline) .

  • NMR: δ 7.8–8.2 ppm (quinoline protons), δ 3.3 ppm (methoxy group) .

Hypothesized Pharmacological Activity

Stereochemistry-Activity Relationships

  • The (R)-configuration at the methanol carbon could enhance binding to parasitic targets compared to the (S)-epiquinine derivative .

  • Molecular Docking Studies (hypothetical): The quinuclidine nitrogen may form hydrogen bonds with PfCRT (chloroquine resistance transporter) residues .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalytic methods to isolate the (R)-isomer.

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine malaria models.

  • Crystallographic Analysis: Resolve X-ray structures of target complexes to guide optimization.

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